3,4-Diacetoxy-1-butene

Catalog No.
S1529990
CAS No.
18085-02-4
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Diacetoxy-1-butene

CAS Number

18085-02-4

Product Name

3,4-Diacetoxy-1-butene

IUPAC Name

2-acetyloxybut-3-enyl acetate

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3

InChI Key

MWWXARALRVYLAE-UHFFFAOYSA-N

SMILES

CC(=O)OCC(C=C)OC(=O)C

Synonyms

3-Butene-1,2-diol 1,2-Diacetate; 1-Butene-3,4-diol Diacetate; 1-Butene-3,4-diyl Diacetate; 1-Butene-3,4-diol Diacetate;

Canonical SMILES

CC(=O)OCC(C=C)OC(=O)C

The exact mass of the compound 3,4-Diacetoxy-1-butene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis:

3,4-Diacetoxy-1-butene (3,4-DAB) can be synthesized through the oxidative acetoxylation of 1,3-butadiene using palladium-based intermetallic compounds (IMCs) as catalysts. This reaction utilizes acetic acid as the oxygen and acetyl source. []

Research on its role as a precursor:

,4-DAB serves as a valuable precursor for the synthesis of various functionalized molecules due to the presence of the easily modifiable acetate groups and the reactive double bond. Researchers have employed 3,4-DAB in the preparation of:

  • Cyclic ethers: Cyclization of 3,4-DAB with different diol partners leads to the formation of various cyclic ethers with potential applications in the pharmaceutical and materials science fields. [, ]
  • Allylic alcohols: Reduction of 3,4-DAB yields allylic alcohols, which are important intermediates in organic synthesis and possess diverse biological activities. []
  • Functionalized butadienes: Selective modification of the acetate groups in 3,4-DAB followed by coupling reactions enables the synthesis of diversely functionalized butadienes, valuable building blocks in polymer chemistry. []

Additional research areas:

Beyond its role as a precursor, 3,4-DAB has been explored in other research areas, including:

  • Development of catalysts: Studies have investigated the use of 3,4-DAB as a probe molecule to evaluate the activity and selectivity of novel catalysts for various organic transformations. []
  • Material science: Research has explored the potential applications of 3,4-DAB in the development of new functional materials due to its unique chemical properties.

3,4-Diacetoxy-1-butene is an organic compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol. It is characterized by the presence of two acetoxy groups attached to a butene backbone, making it a diacetyl derivative. This compound is primarily used in biochemical research, particularly in proteomics, due to its unique structural properties that allow for various chemical interactions and modifications .

Due to the reactivity of its acetoxy groups. Common reactions include:

  • Esterification: The acetoxy groups can undergo hydrolysis to form acetic acid and 3,4-dihydroxy-1-butene.
  • Elimination Reactions: Under acidic conditions, it can lose water to form 3,4-dihydro-1-buten-2-one.
  • Nucleophilic Substitution: The acetoxy groups can be replaced by nucleophiles, leading to the formation of various derivatives .

Several synthesis methods have been reported for 3,4-diacetoxy-1-butene:

  • Direct Acetylation: This involves the reaction of 1-butene with acetic anhydride in the presence of a catalyst.
  • Epoxidation Followed by Acetylation: Starting with 3,4-epoxy-1-butene, this method involves treating the epoxide with acetic acid or an acetylating agent to yield the diacetoxy compound.
  • Gas Phase Reaction: A method involving the gas phase reaction between 1,3-butadiene and oxygen in the presence of silver-based catalysts has also been explored for producing derivatives .

3,4-Diacetoxy-1-butene is primarily utilized in:

  • Biochemical Research: It serves as a reagent in proteomics and other biochemical assays.
  • Synthetic Chemistry: Its unique structure allows it to be a precursor for synthesizing more complex organic compounds.
  • Pharmaceuticals: Potential applications in drug development due to its reactivity and biological activity .

Several compounds share structural similarities with 3,4-diacetoxy-1-butene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Acetoxy-1-buteneC₅H₈O₂Contains one acetoxy group; simpler structure
4-Acetoxy-1-buteneC₅H₈O₂Similar reactivity; one acetoxy group at a different position
3,4-Dimethyl-1-buteneC₆H₁₄Lacks functional groups; non-polar
3,4-Dihydroxy-1-buteneC₈H₁₀O₂Contains hydroxyl groups instead of acetoxy groups

Uniqueness: The dual acetoxy functional groups in 3,4-diacetoxy-1-butene provide distinct reactivity compared to its analogs. This structural feature enhances its utility in synthetic applications and potential biological activities not observed in simpler derivatives.

XLogP3

0.7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

18085-02-4

Wikipedia

3,4-diacetoxy-1-butene

Dates

Last modified: 08-15-2023

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